6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
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Overview
Description
6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a heterocyclic compound that belongs to the class of quinolones. This compound is characterized by its unique structure, which includes a pyrroloquinoline core with hydroxy and nitro substituents. It has garnered interest in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable quinoline derivative, nitration and subsequent hydrolysis can introduce the nitro and hydroxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nitrating mixtures can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted quinolines, and various substituted quinoline derivatives .
Scientific Research Applications
6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid hydrazide
- 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid alkylamides
Uniqueness
6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N2O4 |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
9-hydroxy-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one |
InChI |
InChI=1S/C11H8N2O4/c14-10-7-3-1-2-6-4-5-12(8(6)7)11(15)9(10)13(16)17/h1-3,14H,4-5H2 |
InChI Key |
ASOWMGWWHXKIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)[N+](=O)[O-])O |
Origin of Product |
United States |
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